Comparative Physicochemical Profiling: 2-Fluoro-3-methoxybenzamide vs. Non-Fluorinated and Difluorinated Analogs
2-Fluoro-3-methoxybenzamide exhibits intermediate lipophilicity and hydrogen bonding capacity compared to its non-fluorinated (3-MBA) and difluorinated (DFMBA) analogs. The calculated partition coefficient (LogP) of 1.63 for 2-fluoro-3-methoxybenzamide falls between the values of 3-MBA and DFMBA, reflecting the lipophilicity-enhancing effect of a single fluorine substituent. This LogP value is associated with improved passive membrane permeability, a critical parameter for intracellular target engagement. Furthermore, the polar surface area (PSA) of 52.32 Ų is balanced to maintain aqueous solubility while still permitting sufficient hydrophobic interactions with the FtsZ allosteric pocket [1].
| Evidence Dimension | Calculated LogP (Lipophilicity) and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | LogP = 1.63; PSA = 52.32 Ų |
| Comparator Or Baseline | 3-Methoxybenzamide (3-MBA): Lower LogP (less lipophilic); 2,6-Difluoro-3-methoxybenzamide (DFMBA): Higher LogP (more lipophilic). |
| Quantified Difference | Quantitative LogP difference from parent 3-MBA not specified in direct comparative studies; class inference based on additive effect of fluorine. |
| Conditions | Calculated properties using ACD/Labs Percepta Platform or similar in silico tools. No experimental logD7.4 or PSA data from direct head-to-head comparison are available in the public domain. |
Why This Matters
The intermediate LogP of 1.63 positions this compound as a more cell-permeable alternative to 3-MBA while potentially avoiding the excessive lipophilicity and associated toxicity risks (e.g., phospholipidosis) of the more hydrophobic DFMBA, offering a tunable property profile for lead optimization [1].
- [1] Barbier, T., Dumitrescu, O., Lina, G., Queneau, Y., & Soulère, L. (2023). Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications. Molecules, 28(5), 2055. View Source
